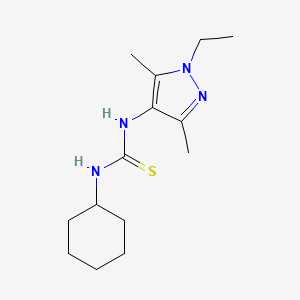![molecular formula C12H9ClN2S B5711180 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)
6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This compound is part of the imidazo[2,1-b][1,3]thiazole family, known for their wide range of applications in medicinal chemistry, particularly as anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to facilitate the formation of the imidazo[2,1-b][1,3]thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Halogenated derivatives of the parent compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Demonstrated significant anticancer activity, making it a candidate for developing new anticancer drugs.
Mechanism of Action
The mechanism by which 6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to activate the constitutive androstane receptor (CAR), leading to nuclear translocation and modulation of gene expression. This activation can result in various biological effects, including antiproliferative activity against cancer cells .
Comparison with Similar Compounds
Levamisole: Another imidazo[2,1-b][1,3]thiazole derivative known for its immunostimulatory and anticancer properties.
Sulfathiazole: A thiazole derivative with antimicrobial activity.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness: 6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole stands out due to its specific structural features and the presence of a chlorophenyl group, which enhances its biological activity and specificity. Its ability to activate CAR and its broad-spectrum anticancer activity make it a unique and valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2S/c1-8-6-15-7-11(14-12(15)16-8)9-2-4-10(13)5-3-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSQZUDPGREEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Methylphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B5711099.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5711112.png)

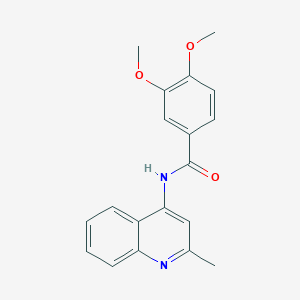
![4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)
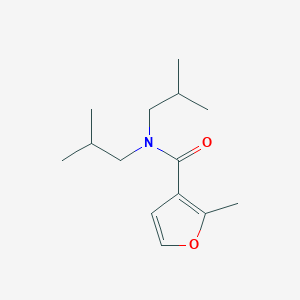
![3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5711162.png)
![4-[(3-Cyano-6-phenylpyridin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B5711170.png)
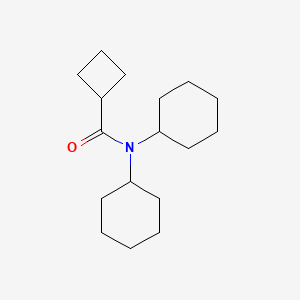
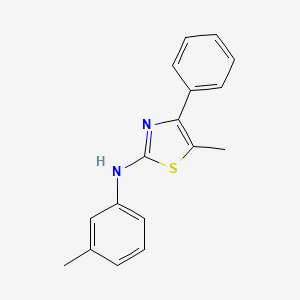
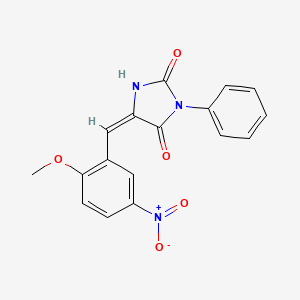

![N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide](/img/structure/B5711199.png)
